molecular formula C21H29NO11 B3114179 3-[2-Benzyloxycarbonylamino-3-(2-carboxy-ethoxy)-2-(2-carboxy-ethoxymethyl)-propoxy]-propionic acid CAS No. 200133-16-0

3-[2-Benzyloxycarbonylamino-3-(2-carboxy-ethoxy)-2-(2-carboxy-ethoxymethyl)-propoxy]-propionic acid

Cat. No. B3114179
CAS RN: 200133-16-0
M. Wt: 471.5 g/mol
InChI Key: NQLURFNELQYXEY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C24H34N2O12/c27-19 (6-10-25-23 (34)38-14-18-4-2-1-3-5-18)26-24 (15-35-11-7-20 (28)29,16-36-12-8-21 (30)31)17-37-13-9-22 (32)33/h1-5H,6-17H2, (H,25,34) (H,26,27) (H,28,29) (H,30,31) (H,32,33) . The molecular weight is 542.54 .

Scientific Research Applications

Research Applications

PPARgamma Agonists for Diabetes Treatment : Compounds structurally related to 3-[2-Benzyloxycarbonylamino-3-(2-carboxy-ethoxy)-2-(2-carboxy-ethoxymethyl)-propoxy]-propionic acid have been investigated as peroxisome proliferator-activated receptor gamma (PPARgamma) agonists. For instance, certain benzyloxycarbonylamino derivatives exhibit antidiabetic activity in rodent models of type 2 diabetes by acting on PPARgamma, a receptor involved in the regulation of glucose metabolism and adipogenesis (J. Cobb et al., 1998).

Synthesis of Labelled Compounds : Research on similar benzyloxycarbonyl compounds has included the synthesis of labelled compounds for biochemical studies. An example includes the synthesis of porphobilinogen-9-14C, a process involving steps like condensation and decarboxylation, demonstrating the compound's utility in tracing and studying biochemical pathways (A. Valasinas & L. Diaz, 1978).

Complexing Ability in Metal Ion Binding : Some derivatives with ethoxycarbonyl and benzyloxycarbonyl groups have been investigated for their ability to form complexes with metal ions, indicating potential applications in catalysis, material science, or environmental remediation. For example, certain compounds have been shown to act as ligands capable of forming complexes with nickel(II) and copper(II) (Yulia S. Kudyakova et al., 2009).

Lead(II) Extraction : Acyclic polyether dicarboxylic acids possessing pseudo-18-crown-6 frameworks, which share functional similarities with the target compound, have been synthesized for selective lead(II) extraction. This illustrates potential applications in environmental cleanup and metal recovery processes (T. Hayashita et al., 1999).

Catalytic Synthesis of Propionic Acid : Similar compounds have been used as catalysts in the synthesis of propionic acid from simpler organic molecules, showing relevance in chemical manufacturing and industrial chemistry (E. G. Chepaikin et al., 1994).

properties

IUPAC Name

3-[3-(2-carboxyethoxy)-2-(2-carboxyethoxymethyl)-2-(phenylmethoxycarbonylamino)propoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO11/c23-17(24)6-9-30-13-21(14-31-10-7-18(25)26,15-32-11-8-19(27)28)22-20(29)33-12-16-4-2-1-3-5-16/h1-5H,6-15H2,(H,22,29)(H,23,24)(H,25,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQLURFNELQYXEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(COCCC(=O)O)(COCCC(=O)O)COCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[2-Benzyloxycarbonylamino-3-(2-carboxy-ethoxy)-2-(2-carboxy-ethoxymethyl)-propoxy]-propionic acid
Reactant of Route 2
3-[2-Benzyloxycarbonylamino-3-(2-carboxy-ethoxy)-2-(2-carboxy-ethoxymethyl)-propoxy]-propionic acid
Reactant of Route 3
Reactant of Route 3
3-[2-Benzyloxycarbonylamino-3-(2-carboxy-ethoxy)-2-(2-carboxy-ethoxymethyl)-propoxy]-propionic acid
Reactant of Route 4
3-[2-Benzyloxycarbonylamino-3-(2-carboxy-ethoxy)-2-(2-carboxy-ethoxymethyl)-propoxy]-propionic acid
Reactant of Route 5
3-[2-Benzyloxycarbonylamino-3-(2-carboxy-ethoxy)-2-(2-carboxy-ethoxymethyl)-propoxy]-propionic acid
Reactant of Route 6
3-[2-Benzyloxycarbonylamino-3-(2-carboxy-ethoxy)-2-(2-carboxy-ethoxymethyl)-propoxy]-propionic acid

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